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Sucrose hexapalmitate - 29130-29-8

Sucrose hexapalmitate

Catalog Number: EVT-12794652
CAS Number: 29130-29-8
Molecular Formula: C108H202O17
Molecular Weight: 1772.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Sucrose hexapalmitate is derived from natural sources, as both sucrose and palmitic acid are commonly found in nature. Sucrose is a disaccharide composed of glucose and fructose, while palmitic acid is a saturated fatty acid prevalent in palm oil and other animal fats. In terms of classification, sucrose hexapalmitate falls under the category of non-ionic surfactants and emulsifiers, which are vital in cosmetic and food applications for stabilizing emulsions and enhancing texture.

Synthesis Analysis

Methods of Synthesis

The synthesis of sucrose hexapalmitate typically involves the transesterification of sucrose with palmitic acid. This process can be carried out through various methods:

  1. Direct Esterification: This method involves heating sucrose with palmitic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification reaction.
  2. Transesterification: In this approach, a fatty acid (palmitic acid) is reacted with sucrose in the presence of a catalyst or enzyme to yield the desired hexaester. Enzymatic methods using lipases are gaining popularity due to their specificity and milder reaction conditions.
  3. Solvent-Assisted Methods: Solvents like dimethyl sulfoxide or ethyl acetate may be employed to enhance solubility and reaction efficiency during synthesis.

Technical Details

The reaction typically requires controlled temperatures (around 150-200 °C) and may take several hours to achieve complete conversion. The resulting product can be purified through processes such as crystallization or chromatography to remove unreacted starting materials and by-products.

Molecular Structure Analysis

Structure

The molecular structure of sucrose hexapalmitate can be represented as follows:

  • Chemical Formula: C_{48}H_{90}O_{26}
  • Molecular Weight: Approximately 1000 g/mol

The structure consists of a sucrose backbone with six palmitoyl groups attached, creating a large, lipophilic molecule that enhances its emulsifying properties.

Data

The structural representation shows that each hydroxyl group on the sucrose molecule is esterified with a palmitic acid moiety, resulting in a complex arrangement that influences its physical properties.

Chemical Reactions Analysis

Reactions Involved

Sucrose hexapalmitate can undergo various chemical reactions typical of esters:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, sucrose hexapalmitate can revert to its original components (sucrose and palmitic acid).
  2. Transesterification: It can react with other alcohols or fatty acids, leading to the formation of different esters.
  3. Oxidation: The fatty acid chains may be subject to oxidation under certain conditions, potentially altering their properties.

Technical Details

These reactions are significant in understanding how sucrose hexapalmitate behaves under different conditions, particularly in cosmetic formulations where stability is crucial.

Mechanism of Action

Process

The primary mechanism by which sucrose hexapalmitate functions as an emulsifier involves its amphiphilic nature. The hydrophilic (water-attracting) sucrose part interacts with water, while the hydrophobic (water-repelling) palmitic acid chains interact with oils. This dual affinity allows for the stabilization of oil-in-water or water-in-oil emulsions.

Data

This property is quantified by its Hydrophilic-Lipophilic Balance (HLB) value, which indicates its suitability for various formulations. Higher HLB values suggest better performance as an emulsifier in oil-in-water systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder
  • Solubility: Soluble in organic solvents; limited solubility in water
  • Melting Point: Typically ranges from 50 °C to 60 °C depending on purity and formulation.

Chemical Properties

  • Stability: Generally stable under normal conditions but sensitive to extreme pH and temperature.
  • Reactivity: Can undergo hydrolysis in aqueous environments over time.

Relevant data indicate that impurities such as lead should not exceed 1 mg/kg for food-grade applications, ensuring safety standards are met .

Applications

Scientific Uses

Sucrose hexapalmitate finds extensive use in various scientific applications:

  1. Cosmetics: Utilized as an emulsifier in creams, lotions, and other personal care products due to its ability to stabilize formulations.
  2. Food Industry: Acts as an emulsifier and stabilizer in food products, enhancing texture and mouthfeel.
  3. Pharmaceuticals: Employed in drug delivery systems where it aids in solubilizing active ingredients for better bioavailability .

Properties

CAS Number

29130-29-8

Product Name

Sucrose hexapalmitate

IUPAC Name

[(2R,3R,4S,5S)-5-[(2R,3R,4S,5R,6R)-3,4-di(hexadecanoyloxy)-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)oxolan-2-yl]methyl hexadecanoate

Molecular Formula

C108H202O17

Molecular Weight

1772.7 g/mol

InChI

InChI=1S/C108H202O17/c1-7-13-19-25-31-37-43-49-55-61-67-73-79-85-96(110)117-92-95-103(120-98(112)87-81-75-69-63-57-51-45-39-33-27-21-15-9-3)106(123-101(115)90-84-78-72-66-60-54-48-42-36-30-24-18-12-6)108(124-95,93-118-97(111)86-80-74-68-62-56-50-44-38-32-26-20-14-8-2)125-107-105(122-100(114)89-83-77-71-65-59-53-47-41-35-29-23-17-11-5)104(102(116)94(91-109)119-107)121-99(113)88-82-76-70-64-58-52-46-40-34-28-22-16-10-4/h94-95,102-107,109,116H,7-93H2,1-6H3/t94-,95-,102-,103-,104+,105-,106+,107-,108+/m1/s1

InChI Key

YKTAGVFDZFPTJQ-XSSHIOHGSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

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